molecular formula C19H19N7 B6459136 4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549009-84-7

4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No. B6459136
CAS RN: 2549009-84-7
M. Wt: 345.4 g/mol
InChI Key: SOYXJUYZBLFERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One route proposed in the literature is the formation of pyrimidine-derived polycyclic nitrogen heterocycles. These include variations of 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines with different donor substituents, isomeric 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidines, 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidines, and 4-(1H-pyrazol-1-yl)-2-(pyrimidin-2-yl)pyrimidines. These compounds serve as N,N,N-tridentate ligands for transition metal coordination compounds .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. The synthesized pyrazole derivative (compound 13) demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. In fact, compound 13 exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Its efficacy suggests potential as a novel antileishmanial agent.

Antimalarial Properties

Malaria, caused by Plasmodium species, remains a major global health concern. The same compound (13) also displayed promising antimalarial effects against Plasmodium berghei-infected mice. Compounds 14 and 15 also showed significant inhibition of Plasmodium berghei growth. These findings highlight the potential of hydrazine-coupled pyrazole derivatives as effective antimalarial agents .

P21-Activated Kinase 4 (PAK4) Inhibition

In a different context, novel 2,4-diaminoquinazoline derivatives have been designed and synthesized as PAK4 inhibitors. These compounds exhibit substantial inhibitory activity against PAK4, a kinase implicated in cancer progression and metastasis . While not directly related to antileishmanial or antimalarial effects, this highlights the versatility of pyrazole-based compounds.

Leishmania infantum and Leishmania amazonensis

Experimental data revealed that some compounds derived from this pyrazole scaffold exhibit activity against Leishmania infantum and Leishmania amazonensis. Notably, the profile of two compounds resembled that of pentamidine, a known antileishmanial drug, but with lower cytotoxicity . This suggests potential for further exploration in the treatment of leishmaniasis.

Antitumor Potential

Rajendran et al. synthesized related compounds (1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine) and evaluated their antitumor potential against different cell lines. While not directly linked to antileishmanial or antimalarial effects, this highlights the broader pharmacological scope of pyrazole-containing compounds .

Molecular Docking Studies

Molecular docking studies on compound 13 revealed interactions with Lm-PTR1, a potential target for antileishmanial activity. The binding mode justified its superior efficacy against Leishmania . Such computational insights aid in understanding the compound’s mechanism of action.

Future Directions

: Nikolaenkova, E. B., Shekhovtsov, N. A., Bushuev, M. B., & Krivopalov, V. P. (2023). Synthesis of azinyl azolyl pyrimidines as new hybrid N,N,N-tridentate ligands for coordination chemistry. Chemistry of Heterocyclic Compounds, 59(11), 672–684. Link

Mechanism of Action

Target of Action

It is known that pyrimidine-derived polycyclic nitrogen heterocycles, which this compound is a part of, are of interest as n,n,n-tridentate ligands for the synthesis of transition metal coordination compounds .

Mode of Action

It is known that pyrimidine-derived compounds can influence the electronic and spatial structure of coordination compounds . This suggests that the compound may interact with its targets by modifying their electronic and spatial structures, leading to changes in their function.

Biochemical Pathways

It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring . This suggests that the compound may affect biochemical pathways involving these reactions.

Pharmacokinetics

It is known that good absorption is necessary for oral administration . This suggests that the compound may have good bioavailability if administered orally.

Result of Action

It is known that pyrimidine-derived compounds can influence the electronic and spatial structure of coordination compounds . This suggests that the compound may induce changes in the electronic and spatial structures of its targets, leading to alterations in their function.

Action Environment

It is known that the synthesis of such hybrid compounds as 2,4(6)-bis(pyridin-2-yl)pyrimidines, which this compound is a part of, is promising . This suggests that the compound may be stable and effective in various environments.

properties

IUPAC Name

4-[[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c20-13-16-2-4-17(5-3-16)14-24-8-10-25(11-9-24)18-12-19(22-15-21-18)26-7-1-6-23-26/h1-7,12,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXJUYZBLFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.